molecular formula C16H21NO4 B13699089 Methyl 3-(1-((tert-butoxycarbonyl)amino)cyclopropyl)benzoate

Methyl 3-(1-((tert-butoxycarbonyl)amino)cyclopropyl)benzoate

Cat. No.: B13699089
M. Wt: 291.34 g/mol
InChI Key: DRVSEXZXYYRCIX-UHFFFAOYSA-N
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Description

Methyl 3-(1-((tert-butoxycarbonyl)amino)cyclopropyl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the 3-position with a cyclopropane ring bearing a tert-butoxycarbonyl (Boc)-protected amine. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes . The cyclopropane ring introduces steric strain, which can influence reactivity and conformational preferences, while the ester group provides a handle for further derivatization. This compound is primarily utilized in medicinal chemistry as an intermediate for drug candidates, particularly in the synthesis of protease inhibitors or kinase-targeting molecules.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

methyl 3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]benzoate

InChI

InChI=1S/C16H21NO4/c1-15(2,3)21-14(19)17-16(8-9-16)12-7-5-6-11(10-12)13(18)20-4/h5-7,10H,8-9H2,1-4H3,(H,17,19)

InChI Key

DRVSEXZXYYRCIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=CC=CC(=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-((tert-butoxycarbonyl)amino)cyclopropyl)benzoate typically involves the reaction of 3-(1-aminocyclopropyl)benzoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-((tert-butoxycarbonyl)amino)cyclopropyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates.

Scientific Research Applications

Methyl 3-(1-((tert-butoxycarbonyl)amino)cyclopropyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(1-((tert-butoxycarbonyl)amino)cyclopropyl)benzoate involves its interaction with specific molecular targets. The cyclopropyl group can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3- vs. 4-Substituted Benzoates

A critical comparison involves positional isomers, such as Methyl 4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)benzoate (). Key differences include:

Property Methyl 3-Substituted Isomer Methyl 4-Substituted Isomer
Substitution Position 3-position on benzene ring 4-position on benzene ring
Synthetic Accessibility Requires regioselective coupling May involve different intermediates
Steric Effects Increased steric hindrance at 3-position Reduced steric clash at 4-position
Commercial Availability Limited Available (CymitQuimica, 1g–500mg)

Functional Group Variations

Methyl 4-(Cyclopropylmethoxy)-3-hydroxybenzoate ():
  • Structure : Contains a cyclopropylmethoxy group at the 4-position and a free hydroxy group at the 3-position.
  • Key Differences :
    • The hydroxy group enables hydrogen bonding, increasing aqueous solubility compared to the Boc-protated amine in the target compound.
    • The ether linkage (vs. ester) alters reactivity, making it less prone to hydrolysis .
(S)-Methyl 5-((tert-Butoxycarbonyl)amino)-6-(3-fluorophenyl)-4-oxohexanoate ():
  • Structure: Boc-protected amine on a hexanoate chain with a fluorophenyl group.
  • Key Differences :
    • The linear chain and fluorophenyl group enhance lipophilicity, favoring blood-brain barrier penetration.
    • The ketone group introduces a site for nucleophilic addition, absent in the target compound .

Role of Cyclopropane and Boc Protection

  • Cyclopropane Derivatives in Drug Design :
    • Montelukast () incorporates cyclopropane to stabilize bioactive conformations. Similarly, the cyclopropane in the target compound may restrict rotation, optimizing binding to biological targets .
  • Boc vs. Other Protecting Groups :
    • Boc protection offers stability under basic conditions but is cleaved under acidic conditions. Alternatives like Fmoc (fluorenylmethyloxycarbonyl) are more labile to bases, highlighting the Boc group’s utility in orthogonal protection strategies .

Research Findings and Implications

  • Synthetic Challenges : The 3-substituted isomer requires precise regiocontrol, as misplacement of substituents (e.g., the corrigendum in ) can lead to erroneous structures with altered properties .
  • Commercial Demand : highlights the availability of related Boc-protected compounds, indicating their importance in high-throughput synthesis and medicinal chemistry workflows .

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